molecular formula C9H10N2OS B1438588 N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1041533-19-0

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B1438588
CAS No.: 1041533-19-0
M. Wt: 194.26 g/mol
InChI Key: FEFLMLUIKCYNRL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine typically involves the reaction of 2-furancarboxaldehyde with 4-methyl-1,3-thiazol-2-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of a suitable solvent and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. Purification of the product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiazole derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The furan and thiazole rings can interact with various biomolecules, leading to changes in their activity or function. Molecular docking studies have shown that the compound can bind to active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFLMLUIKCYNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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